
Erk-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erk-IN-2 is a small molecule inhibitor that targets extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the ERK1/2 signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erk-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of pyrrolidine and piperidine derivatives, which are known to occupy both the ATP binding pocket and the allosteric pocket of ERK2 . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Erk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Erk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ERK1/2 signaling pathway and its role in various chemical processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit dysregulated ERK1/2 signaling.
Wirkmechanismus
Erk-IN-2 exerts its effects by inhibiting the kinase activity of ERK1/2, thereby preventing their phosphorylation and activation by MEK1/2 . This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound binds to both the ATP binding pocket and the allosteric pocket of ERK2, stabilizing the inactive conformation of the kinase and preventing its activation . This dual mechanism of action enhances the potency and efficacy of this compound in inhibiting ERK1/2 signaling .
Vergleich Mit ähnlichen Verbindungen
Erk-IN-2 is compared with other ERK1/2 inhibitors, such as:
U0126: A MEK1/2 inhibitor that prevents the activation of ERK1/2 by inhibiting their upstream kinases.
Compound 27: A dual-mechanism ERK inhibitor that inhibits both the catalytic activity of ERK and its phosphorylation by MEK.
Vertex-11e: An ATP-competitive ERK inhibitor that selectively binds to the active conformation of ERK2.
Uniqueness
This compound is unique in its ability to occupy both the ATP binding pocket and the allosteric pocket of ERK2, providing a more comprehensive inhibition of the kinase compared to other inhibitors that target only one site . This dual binding mode enhances its potency and makes it a valuable tool for studying ERK1/2 signaling and developing new therapeutic strategies.
Conclusion
This compound is a potent and versatile ERK1/2 inhibitor with significant potential in scientific research and therapeutic applications. Its unique dual binding mode and ability to inhibit ERK1/2 signaling make it a valuable compound for studying the MAPK pathway and developing new cancer treatments.
Eigenschaften
Molekularformel |
C16H18ClN5O2 |
|---|---|
Molekulargewicht |
347.80 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride |
InChI |
InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1 |
InChI-Schlüssel |
VPFDSSKZNLUCLT-HNCPQSOCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)
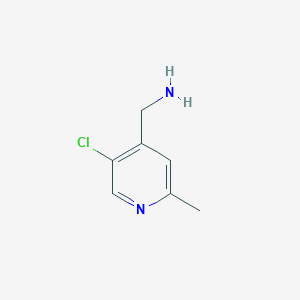
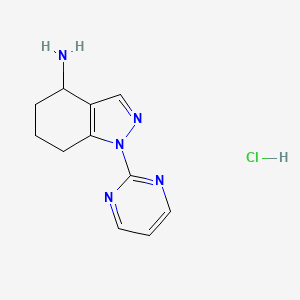
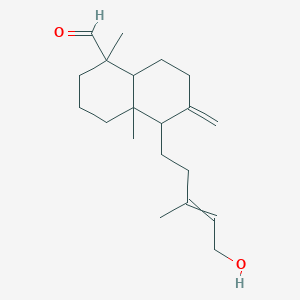
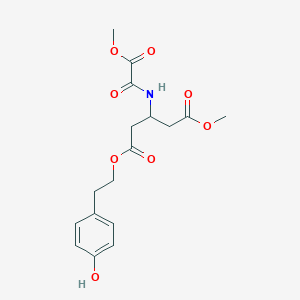
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)



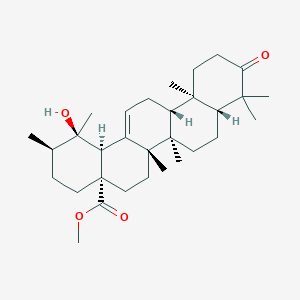
![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)

![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
